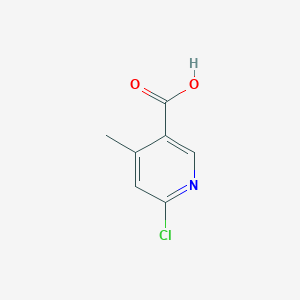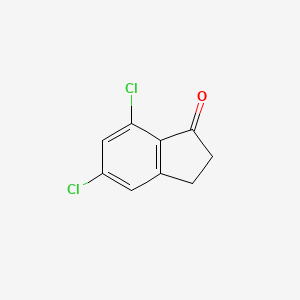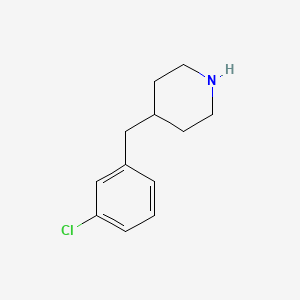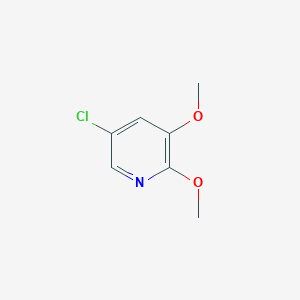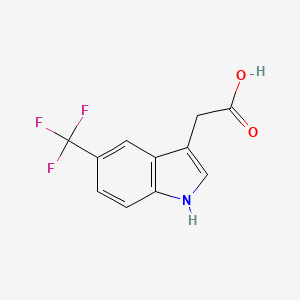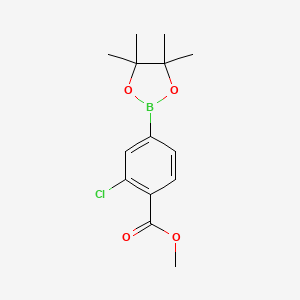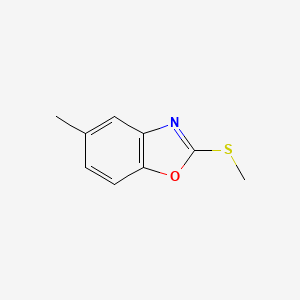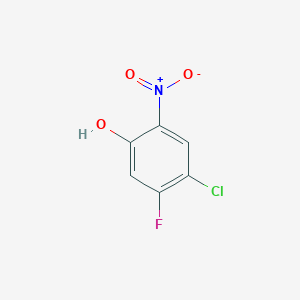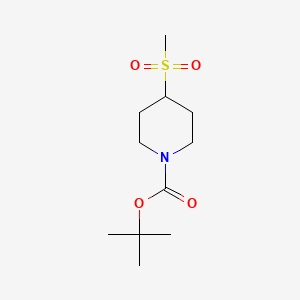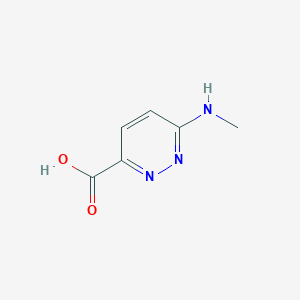
6-(Methylamino)pyridazine-3-carboxylic Acid
説明
6-(Methylamino)pyridazine-3-carboxylic Acid (CAS No. 365413-15-6) is an organic compound that has gained prominence due to its applications in various fields of research and industry. It has a molecular formula of C6H7N3O2 and a molecular weight of 153.14 g/mol .
Molecular Structure Analysis
The molecular structure of 6-(Methylamino)pyridazine-3-carboxylic Acid can be represented by the SMILES stringCC1=CC=C(C(O)=O)N=N1 . This indicates that the compound contains a pyridazine ring with a carboxylic acid group and a methylamino group attached to it.
科学的研究の応用
1. Synthesis and Structural Characteristic of Pyridine Carboxylic Acid Adducts with Squaric Acid
- Summary of Application : This research involved the cocrystallization of pyridine carboxylic acid with squaric acid to form new complexes .
- Methods of Application : The structures were optimized at the APF-D/6-311++G(d,p) level of theory. Single-crystal X-ray diffraction studies were used to analyze the structures .
- Results or Outcomes : Three new complexes were prepared, including a salt–cocrystal continuum and two ionic complexes. The research also confirmed the high thermal stability of these novel squaric acid complexes .
2. Biologically Active Pyridazines and Pyridazinone Derivatives
- Summary of Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results or Outcomes : Pyridazine based systems have been shown to have numerous practical applications. They are present in some commercially available drugs and agrochemicals .
3. Complexation of U (vi) with Pyridazine-3-carboxylate
- Summary of Application : This research studied the complexation of U (vi) with pyridazine-3-carboxylate (PDZ) and pyrazine-2-carboxylate (PAZ) .
- Methods of Application : The study was conducted using spectrophotometry, potentiometry, and microcalorimetry in 1.0 mol dm-3 NaClO4 .
- Results or Outcomes : Three complexes were identified and their stability constants (log β) and the corresponding formation enthalpies were determined .
4. Biologically Active Pyridazines and Pyridazinone Derivatives
- Summary of Application : Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results or Outcomes : Pyridazine based systems have been shown to have numerous practical applications. They are present in some commercially available drugs and agrochemicals .
5. Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : This research focuses on the synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Methods of Application : The study explores novel synthetic methodologies that served molecules with improved druglikeness and ADME-Tox properties .
- Results or Outcomes : The research provides an intensive exploration of synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .
6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component reactions
- Summary of Application : This research involves the use of pyridine-3-carboxylic acid as a catalyst in multi-component reactions .
- Methods of Application : The study compares the efficiency of pyridine-3-carboxylic acid to other catalysts in the reaction .
- Results or Outcomes : The research shows that pyridine-3-carboxylic acid has similar catalytic efficiency to pyridine-2-carboxylic acid .
4. Pyridazine Derivatives as Antimicrobial Agents
- Summary of Application : Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results or Outcomes : Pyridazine based systems have been shown to have numerous practical applications. They are present in some commercially available drugs and agrochemicals .
5. Pyridazine Derivatives as Antidepressant Agents
- Summary of Application : Pyridazine derivatives have shown a wide range of pharmacological activities such as antidepressant .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results or Outcomes : Pyridazine based systems have been shown to have numerous practical applications. They are present in some commercially available drugs and agrochemicals .
6. Pyridazine Derivatives as Anti-hypertensive Agents
- Summary of Application : Pyridazine derivatives have shown a wide range of pharmacological activities such as anti-hypertensive .
- Methods of Application : Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
- Results or Outcomes : Pyridazine based systems have been shown to have numerous practical applications. They are present in some commercially available drugs and agrochemicals .
Safety And Hazards
特性
IUPAC Name |
6-(methylamino)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWECHJYPNTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624126 | |
| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridazine-3-carboxylic Acid | |
CAS RN |
365413-15-6 | |
| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)

